(2-Isocyanatoethyl)dimethylamine
Description
Significance of Isocyanate Reactive Groups in Polymer Chemistry
The isocyanate functional group (–N=C=O) is a cornerstone of polymer chemistry, primarily due to its high reactivity as an electrophile. wikipedia.org This reactivity allows it to readily form covalent bonds with a wide range of nucleophiles, particularly those containing active hydrogen atoms like alcohols, amines, and water. wikipedia.orgdoxuchem.com
The most prominent application of this reactivity is in the production of polyurethanes. This process involves the reaction of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups), forming repeating urethane (B1682113) linkages. wikipedia.org This polymerization reaction is highly versatile, capable of producing a vast array of materials, from flexible foams and elastomers to rigid plastics and high-performance coatings. doxuchem.com
Similarly, the reaction of diisocyanates with diamines leads to the formation of polyureas, which are known for their exceptional strength, thermal stability, and fast curing times. wikipedia.org The isocyanate group can also undergo self-reaction, such as trimerization, to form highly stable isocyanurate rings, a reaction that is crucial in the manufacturing of polyisocyanurate (PIR) rigid foams used for thermal insulation. wikipedia.orgpoliuretanos.net
The reactivity of the isocyanate group is influenced by the electronic nature of its substituent; aromatic isocyanates are generally more reactive than aliphatic ones. poliuretanos.net This tunable reactivity, combined with the variety of co-reactants available, makes isocyanate chemistry an indispensable tool for polymer scientists seeking to design materials with specific properties. kglmeridian.com
Table 1: Key Reactions of Isocyanate Groups in Polymer Chemistry
| Reactant | Linkage Formed | Resulting Polymer Class |
|---|---|---|
| Polyol (R-OH) | Urethane | Polyurethane |
| Diamine (R-NH₂) | Urea (B33335) | Polyurea |
| Water (H₂O) | Unstable carbamic acid, decomposes to amine and CO₂ | Polyurethane/Polyurea Foams |
Concomitant Role of Tertiary Amine Moieties in Organic Transformations
Tertiary amines, characterized by a nitrogen atom bonded to three carbon groups, are versatile functional groups in organic synthesis. fiveable.melibretexts.org Unlike primary and secondary amines, they lack an N-H bond, which defines their distinct chemical behavior. libretexts.org
One of their most significant roles is as catalysts, particularly in reactions involving isocyanates. Tertiary amines are widely used to accelerate the formation of polyurethanes by activating the isocyanate group or the hydroxyl group of the alcohol, thereby increasing the rate of urethane linkage formation.
Beyond catalysis, tertiary amines can function as nucleophiles and bases in a variety of organic reactions. amerigoscientific.com Their basicity allows them to be used as acid scavengers in reactions that produce acidic byproducts, such as the synthesis of amides from acid chlorides. youtube.com The synthesis of tertiary amines themselves can be achieved through several methods, including the alkylation of secondary amines or through reductive amination, a process that forms amines from carbonyl compounds. fiveable.meyoutube.comorganic-chemistry.org
Conceptual Framework for Multifunctional Molecular Building Blocks
A "building block" in chemistry is a molecule that possesses reactive functional groups, allowing it to be used in the modular, bottom-up assembly of more complex molecular architectures. wikipedia.org Multifunctional building blocks contain two or more distinct reactive sites, enabling precise control over the synthesis of sophisticated structures like polymers, supramolecular complexes, and pharmaceutical compounds. wikipedia.orgrsc.orgnih.govmdpi.com
(2-Isocyanatoethyl)dimethylamine serves as a prime example of such a bifunctional building block. It contains:
An Isocyanate Group (–N=C=O): A highly reactive electrophile for polymerization or derivatization. wikipedia.org
A Tertiary Amine Group (–N(CH₃)₂): A site for catalysis, acid-base chemistry, or further functionalization.
This dual functionality allows for innovative synthetic strategies. For instance, the isocyanate group can be used to graft the molecule onto a polymer backbone, while the tertiary amine moiety can remain as a pendant functional group, imparting catalytic activity or specific binding properties to the final material. Alternatively, in the presence of a suitable co-monomer, the tertiary amine could act as an in-situ catalyst for the polymerization reaction involving its own isocyanate group. This ability to control reactions and build defined polymer architectures is a key advantage of using such specialized isocyanates. google.com
Overview of Research Directions for Amine-Substituted Isocyanates
Research involving amine-substituted isocyanates is focused on leveraging their unique bifunctionality to create advanced materials and synthetic intermediates. A significant area of investigation is the synthesis of polymers with precisely controlled architectures and functionalities. By incorporating molecules like this compound, researchers can introduce catalytic sites or reactive handles directly into a polymer chain. google.com
Another major research thrust is the development of novel synthetic methodologies. The presence of both an electrophilic isocyanate and a nucleophilic/basic amine in one molecule opens pathways for new intramolecular and intermolecular cascade reactions, which are highly efficient processes for constructing complex heterocyclic compounds. nih.govresearchgate.net
Furthermore, there is a strong industrial and academic push towards greener and safer chemical processes. This includes the development of non-phosgene routes for the synthesis of isocyanates, as phosgene (B1210022) is an extremely toxic chemical. acs.orgresearchgate.netscholaris.ca Research into alternative synthetic pathways, such as the carbonylation of amines or the thermal decomposition of carbamates, is crucial for the future of isocyanate chemistry. acs.org These novel isocyanates are being explored for applications in high-performance coatings, adhesives, and biomedical materials where specific functionalities are required. industrialchemicals.gov.ausigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVPOCZWXIRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623098 | |
| Record name | 2-Isocyanato-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51243-37-9 | |
| Record name | 2-Isocyanato-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Methodological Approaches for 2 Isocyanatoethyl Dimethylamine
Synthetic Pathways to Access the Isocyanate Moiety
The formation of the isocyanate (-NCO) group is the pivotal step in the synthesis. This can be accomplished through classical phosgenation reactions or by employing alternative, non-phosgene-based methodologies.
The most established and historically significant industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). patsnap.comrug.nl In the case of (2-Isocyanatoethyl)dimethylamine, the corresponding amine precursor is N,N-dimethylethane-1,2-diamine. wikipedia.orgguidechem.com The primary amine of this precursor selectively reacts with phosgene, leaving the tertiary amine intact.
To mitigate the extreme hazards associated with gaseous phosgene, solid or liquid phosgene derivatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often used in laboratory-scale syntheses. chemicalbook.comgoogle.com These reagents generate phosgene in situ, allowing for easier handling and more controlled reaction stoichiometry. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or xylene, in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride byproduct. chemicalbook.comgoogle.com
| Parameter | Typical Conditions | Purpose |
| Precursor | N,N-dimethylethane-1,2-diamine | Source of the molecular backbone and primary amine. |
| Reagent | Phosgene or Triphosgene | Carbonyl source for isocyanate formation. ionike.com |
| Solvent | Dichloromethane, Toluene, Xylene | Inert medium for the reaction. google.comgoogle.com |
| Temperature | 0°C to elevated temperatures | Initial low temperature for carbamoyl (B1232498) chloride formation, followed by heating for dehydrochlorination. prepchem.com |
| Base | Triethylamine (for triphosgene method) | Neutralizes HCl byproduct. chemicalbook.com |
This table presents a generalized summary of conditions based on standard phosgenation procedures.
Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes for isocyanates. nih.gov These methods provide safer, albeit sometimes less direct, pathways to the isocyanate functional group.
Thermal Decomposition of Carbamates: This two-step process is a leading non-phosgene industrial method. nih.gov It involves first synthesizing a carbamate (B1207046) from the primary amine (N,N-dimethylethane-1,2-diamine), carbon dioxide, and an alcohol, or via aminolysis of dimethyl carbonate. ionike.comresearchgate.net The resulting carbamate is then thermally decomposed to yield the isocyanate and the corresponding alcohol, which can often be recycled. nih.gov Various catalysts, including those based on zinc and lead compounds, have been developed to improve the efficiency of carbamate synthesis and decomposition. nih.govresearchgate.net
The Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. rsc.org For the synthesis of this compound, the process would begin with a carboxylic acid derivative containing the dimethylaminoethyl group, which is then converted to the corresponding acyl azide. While effective, this route uses potentially explosive azide intermediates. rsc.org
The Hofmann Rearrangement: In this rearrangement, a primary amide is treated with bromine in a sodium hydroxide (B78521) solution to yield an isocyanate with one fewer carbon atom. This method is generally limited to producing aliphatic isocyanates but is less applicable here as it would require a different starting material and would alter the carbon skeleton. rsc.org
The Lossen Rearrangement: This pathway involves the rearrangement of a hydroxamic acid derivative (typically an O-acyl, -sulfonyl, or -phosphoryl derivative) to form an isocyanate. rsc.org Similar to the Curtius rearrangement, it provides a phosgene-free route but requires the synthesis of a suitable hydroxamic acid precursor.
Integration of the Dimethylamine (B145610) Group within the Molecular Architecture
The molecular architecture of this compound is most efficiently constructed by starting with a precursor that already contains the required dimethylaminoethyl scaffold. The preferred and most direct starting material is N,N-dimethylethane-1,2-diamine (also known as 1,1-dimethylethylenediamine). wikipedia.orgguidechem.comnih.gov
This precursor features two distinct amine functional groups: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). wikipedia.org This difference in reactivity is crucial for the synthesis. The primary amine is readily converted into the isocyanate group through the methods described in section 2.1, while the tertiary amine remains unreactive under these conditions, thus being preserved in the final product structure. This strategy simplifies the synthesis by avoiding complex protection-deprotection steps or the need to build the dimethylaminoethyl group from smaller fragments.
Purification and Isolation Techniques for Reactive Isocyanates
Isocyanates are highly reactive compounds, susceptible to reaction with nucleophiles, particularly water, which leads to the formation of unstable carbamic acids that decompose into amines and carbon dioxide, or react further to form ureas. isca.in Therefore, purification and isolation must be conducted under strictly anhydrous conditions.
The primary method for purifying volatile isocyanates like this compound is distillation under reduced pressure . prepchem.comgoogle.com Lowering the pressure reduces the boiling point, which is critical for preventing thermal degradation and unwanted side reactions, such as polymerization, that can occur at elevated temperatures.
For crude isocyanate mixtures, a pre-treatment step may be employed to remove impurities. One patented process involves heating the crude organic isocyanate with treating agents such as certain dithiocarbamic acid derivatives or alkyl-substituted phenols. google.com This treatment converts coloring and other impurities into non-volatile tars, which remain in the distillation flask while the purified isocyanate is distilled off. google.com Following distillation, an inhibitor may be added to enhance storage stability. prepchem.com
Process Optimization and Scale-Up Considerations in Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that require process optimization.
Reaction Control and Safety: When using the phosgenation route, managing the high toxicity of phosgene and the exothermic nature of the reaction is paramount. Scale-up requires robust reactor systems designed for excellent heat transfer and containment to prevent runaway reactions and hazardous leaks. rug.nl
Mixing Efficiency: Efficient mixing of reactants is crucial, especially in heterogeneous reaction mixtures, to ensure high yields and minimize the formation of byproducts. patsnap.com
Continuous Flow Synthesis: Modern approaches to optimize isocyanate production involve shifting from traditional batch reactors to continuous flow systems or microreactors. patsnap.com This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and improved product quality. The small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. patsnap.com
Solvent and Catalyst Recovery: On a large scale, the economic and environmental viability of the process depends on the efficient recovery and recycling of solvents and catalysts. This is a key consideration in non-phosgene routes that rely on recyclable components like alcohols from carbamate decomposition. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Isocyanatoethyl Dimethylamine
Reactivity of the Isocyanate Group Towards Nucleophiles
The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the basis for its widespread use in polymer chemistry and organic synthesis.
Urethane (B1682113) Formation via Alcohol Addition Reactions
The reaction between an isocyanate and an alcohol results in the formation of a urethane linkage. This is a crucial reaction in the production of polyurethane polymers. The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. researchgate.net This is typically a straightforward addition reaction without the formation of any condensation byproducts. ebrary.net The reaction is often in a temperature-dependent equilibrium with the reactants. ebrary.net
General Reaction Scheme: R-N=C=O + R'-OH → R-NH-CO-O-R' (Isocyanate + Alcohol → Urethane)
The rate of this reaction is influenced by the structure of both the isocyanate and the alcohol. Generally, the reaction is exothermic. ebrary.net Computational studies on similar systems, such as the reaction between phenyl isocyanate and butan-1-ol, have been performed to understand the thermodynamics and kinetics of urethane formation. rsc.org
Urea (B33335) Formation via Amine Addition Reactions
The reaction of (2-Isocyanatoethyl)dimethylamine with primary or secondary amines leads to the formation of substituted ureas. This reaction is typically faster than the corresponding reaction with alcohols. researchgate.net The high reactivity of amines towards isocyanates makes this a very efficient method for synthesizing ureas. commonorganicchemistry.com The reaction is generally carried out in a suitable solvent like DMF, THF, or DCM at room temperature and does not typically require a base. commonorganicchemistry.com
General Reaction Scheme: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' (Isocyanate + Primary Amine → Urea)
The reaction proceeds through the nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon. organic-chemistry.org The relative rate of reaction is significantly higher for amines compared to alcohols. researchgate.net
Reactions with Other Active Hydrogen-Containing Compounds
The isocyanate group of this compound can also react with other compounds containing active hydrogen atoms.
Water: The reaction with water initially forms an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. researchgate.netresearchgate.net This reaction is fundamental in the production of polyurethane foams where water is used as a blowing agent. researchgate.net
Thiols: Thiols (R-SH) can react with isocyanates to form thiourethanes, although the reaction is generally less vigorous compared to that with alcohols.
Carboxylic Acids: Carboxylic acids can react with isocyanates to produce amides and carbon dioxide, especially at elevated temperatures. researchgate.net
Influence of the Dimethylamine (B145610) Moiety on Isocyanate Reactivity
The tertiary amine group within the this compound molecule plays a significant role in modulating the reactivity of the isocyanate group through both catalytic and electronic effects.
Internal Catalysis Effects on Reaction Kinetics
The dimethylamine group can act as an internal or "built-in" catalyst for the reactions of the isocyanate group. Tertiary amines are known to catalyze urethane formation. google.com This phenomenon, often referred to as autocatalysis, can lead to an acceleration of the reaction rate compared to isocyanates that lack such an internal catalytic group.
The catalytic mechanism of tertiary amines in urethane formation is believed to involve the formation of a complex between the amine and the isocyanate, which makes the isocyanate carbon more susceptible to nucleophilic attack by the alcohol. Alternatively, the amine can activate the alcohol by forming a hydrogen-bonded complex.
A computational study on the related compound 2-dimethylaminoethanol (DMEA) in urethane formation revealed that while both stoichiometric reaction and catalytic pathways are thermodynamically similar, the catalytic reaction is kinetically favored. rsc.org This suggests that the tertiary amine group in this compound likely enhances its reactivity through a similar internal catalytic mechanism.
Polymer Science and Advanced Materials Applications of 2 Isocyanatoethyl Dimethylamine
Utilization in Specialized Polymer Systems (e.g., Dental Composite Formulations)
Dental composites are complex materials primarily composed of a resin matrix, inorganic filler particles, and a coupling agent that ensures a strong bond between the matrix and fillers. The long-term clinical success of these restorations is highly dependent on the stability and integrity of this three-part system. 2-Isocyanatoethyl methacrylate has emerged as a valuable component in the formulation of these advanced dental materials due to its ability to enhance the covalent network and improve the crucial interface between the polymer matrix and the filler particles.
The primary mechanism for the integration of 2-isocyanatoethyl methacrylate into the resin matrix of a dental composite is through the free-radical polymerization of its methacrylate group. This group readily copolymerizes with other common dimethacrylate monomers used in dental resins, such as Bis-GMA (bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate).
The utility of a monomer in a copolymerization process is often predicted by its reactivity ratios. These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus a molecule of the comonomer. A study on the free-radical copolymerization characteristics of IEM with various vinyl monomers, including methyl methacrylate (MMA), a common analogue for dental resin monomers, determined its reactivity ratios. These parameters are instrumental in tailoring copolymers with controlled compositions and properties for dental adhesive applications. nih.gov
The reactivity parameters for IEM when copolymerized with MMA were found to be:
r1 (IEM) = 1.19
r2 (MMA) = 0.84
These values indicate that IEM readily copolymerizes with methacrylate monomers, allowing for its seamless and covalent integration into the cross-linked polymer network that forms the resin matrix. nih.gov
Beyond its role as a comonomer, the isocyanate group of IEM provides an additional route for covalent integration. This group can react with hydroxyl (-OH) or amine (-NH) groups present in other components of the resin system. For instance, it can react with hydroxyl groups on monomers like 2-hydroxyethyl methacrylate (HEMA) or Bis-GMA to form urethane (B1682113) linkages. nih.govresearchgate.net This reaction creates additional cross-linking within the matrix, which can enhance the mechanical properties and stability of the final cured composite. This dual functionality—copolymerization through the methacrylate group and urethane bond formation through the isocyanate group—makes IEM a potent tool for fortifying the polymer matrix of dental composites.
Research has demonstrated the practical benefits of incorporating IEM into dental luting agents, which are used to cement restorations. A study investigating the effect of IEM on the adhesion of a tri-n-butylborane-initiated luting agent to dentin found that the inclusion of IEM significantly improved the tensile bond strength. The highest bond strength was achieved at a concentration of 2.0 wt% IEM, highlighting its efficacy in enhancing the adhesive properties of the resin system. nih.gov
The effect of 2-Isocyanatoethyl Methacrylate (IEM) concentration on the tensile bond strength of a dental luting agent to dentin is detailed in the table below. The data shows a clear trend where the bond strength increases with IEM concentration up to an optimal point, after which it begins to decline. This suggests that IEM plays a crucial role in enhancing adhesion, but an excess amount may have a plasticizing effect or lead to suboptimal polymer network formation.
| IEM Concentration (wt%) | Mean Tensile Bond Strength (MPa) | Standard Deviation (MPa) |
|---|---|---|
| 0.2 | 14.5 | 2.1 |
| 0.4 | 16.8 | 2.5 |
| 0.8 | 18.9 | 2.8 |
| 2.0 | 20.7 | 3.1 |
| 4.0 | 17.5 | 2.6 |
The interface between the inorganic filler and the organic resin matrix is often considered the weakest link in a dental composite. Water sorption and enzymatic degradation can hydrolyze the bond at this interface, leading to reduced mechanical properties and eventual failure of the restoration. mdpi.comnih.gov 2-Isocyanatoethyl methacrylate offers a robust solution for strengthening this interface by enabling the formation of stable, covalent bonds between the filler and the matrix.
Inorganic fillers used in dental composites, such as silica or glass, have hydroxyl groups (-OH) on their surfaces. The highly reactive isocyanate group (-NCO) of IEM can readily react with these surface hydroxyls to form a urethane linkage, effectively grafting the IEM molecule onto the filler particle. This process is analogous to the reaction of IEM with hydroxyl groups on cellulose nanocrystals, where the isocyanate moiety covalently bonds to the surface. This leaves the methacrylate group of the IEM molecule extending away from the filler surface, ready to participate in the free-radical polymerization of the surrounding resin matrix. nih.gov
A novel approach has been to use IEM in the synthesis of functional nanogels that can be attached to the filler surface. In one study, nanogels were synthesized from a mixture including IEM. The resulting nanogels possessed pendant isocyanate groups. These nanogels were then covalently attached to aminosilane-treated filler particles. This method of modifying the filler surface with reactive nanogels was shown to significantly reduce polymerization stress in the composite without compromising the degree of conversion or the elastic modulus. nih.gov The nanogel layer acts as a flexible, covalently-bound interphase that can better accommodate the stresses generated during polymerization shrinkage.
The chemical reactions central to this modification are:
Reaction with Filler Surface: The isocyanate group of IEM reacts with hydroxyl groups on the silica filler, forming a urethane bond.
Filler-OH + O=C=N-R-O-C(=O)C(CH₃)=CH₂ → Filler-O-C(=O)-NH-R-O-C(=O)C(CH₃)=CH₂
Copolymerization with Resin: The pendant methacrylate group of the now surface-grafted IEM copolymerizes with the bulk resin monomers (e.g., Bis-GMA, TEGDMA) during light-curing.
...-M• + CH₂=C(CH₃)C(=O)-O-R-NH-C(=O)-O-Filler → ...-M-CH₂-C•(CH₃)C(=O)-O-R-NH-C(=O)-O-Filler
This dual-reaction capability of IEM provides a highly effective means of creating a robust and durable interface, enhancing the longevity and performance of dental composite restorations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of (2-Isocyanatoethyl)dimethylamine. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.
In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The six protons of the two equivalent methyl groups attached to the nitrogen atom would appear as a sharp singlet, typically in the range of 2.2-2.4 ppm. The ethyl chain protons would present as two triplets due to spin-spin coupling with each other. The methylene (B1212753) protons adjacent to the dimethylamino group (-CH₂-N) are expected around 2.5-2.7 ppm, while the methylene protons adjacent to the isocyanate group (-CH₂-NCO) would be further downfield, likely in the 3.4-3.6 ppm region, due to the electron-withdrawing nature of the NCO group.
The ¹³C NMR spectrum provides complementary information. The carbon of the isocyanate group (-NCO) is highly deshielded and appears significantly downfield, typically around 120-125 ppm. The two equivalent methyl carbons of the dimethylamino group would produce a single signal around 45 ppm. docbrown.info The methylene carbons of the ethyl bridge would be distinguishable, with the carbon adjacent to the isocyanate group appearing around 43-45 ppm and the one next to the dimethylamino group resonating at a lower chemical shift, approximately 58-60 ppm.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -N(CH₃)₂ | ~2.3 (singlet, 6H) | ~45 |
| -CH₂-N(CH₃)₂ | ~2.6 (triplet, 2H) | ~59 |
| -CH₂-NCO | ~3.5 (triplet, 2H) | ~44 |
| -NCO | - | ~122 |
Functional Group Identification and Reaction Monitoring using Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups and monitoring the progress of polymerization reactions involving this compound. The isocyanate (-NCO) group exhibits a strong, sharp, and highly characteristic absorption band that is easily identifiable.
This distinctive peak appears in a relatively clear region of the spectrum, typically between 2250 and 2275 cm⁻¹. specac.comazom.com Its presence is a definitive indicator of the unreacted monomer. Other key vibrations include C-H stretching of the methyl and methylene groups around 2800-3000 cm⁻¹ and C-N stretching of the tertiary amine group around 1094 cm⁻¹. researchgate.net
FTIR is particularly powerful for monitoring the conversion of the isocyanate during polyurethane synthesis. As the isocyanate reacts with a polyol (hydroxyl groups), the characteristic -NCO peak at ~2270 cm⁻¹ diminishes in intensity and eventually disappears upon completion of the reaction. Concurrently, new absorption bands appear, signifying the formation of urethane (B1682113) linkages (-NH-COO-). These include the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹. researchgate.net This allows for real-time or quasi-real-time kinetic analysis of the polymerization process.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2275 (Strong, Sharp) |
| Alkyl C-H | Stretch | 2800 - 3000 |
| Tertiary Amine (C-N) | Stretch | ~1094 |
| Urethane (N-H) | Stretch | ~3300 (Broad) |
| Urethane (C=O) | Stretch | 1700 - 1730 |
Molecular Weight Determination and Distribution Analysis by Gel Permeation Chromatography (GPC)
For polymeric derivatives synthesized from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining molecular weight characteristics. warwick.ac.uk GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the entire molecular weight distribution.
The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values are critical as they directly influence the mechanical, thermal, and rheological properties of the final polyurethane material. For instance, higher molecular weights generally lead to improved tensile strength and toughness. The PDI provides a measure of the breadth of the molecular weight distribution; a value close to 2 is typical for step-growth polymerizations like polyurethane synthesis, while lower values indicate a more uniform chain length. The properties of a prepolymer must be carefully controlled to ensure complete reaction and desired final properties. warwick.ac.uk
| Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| Polyurethane Sample A | 35,000 | 72,000 | 2.06 |
| Polyurethane Sample B | 48,000 | 99,500 | 2.07 |
Confirmation of Molecular Structure by Mass Spectrometry (MS)
Mass spectrometry (MS) provides definitive confirmation of the molecular weight and elemental composition of this compound. Using a soft ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured.
For this compound (C₅H₁₀N₂O), the expected molecular weight is approximately 114.15 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 114. Since the molecule contains two nitrogen atoms, this peak will be an even number, consistent with the nitrogen rule.
In addition to the molecular ion, MS provides structural information through analysis of fragmentation patterns. The fragmentation of the molecular ion creates smaller, stable charged fragments. For this molecule, a predominant fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom of the dimethylamino group. miamioh.eduyoutube.com This results in the loss of an ethyl-isocyanate radical and the formation of a highly stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z = 58, which would likely be the base peak. Another significant fragment could arise from the cleavage of the C-C bond in the ethyl chain, leading to ions at m/z = 44 ([N(CH₃)₂]⁺) and m/z = 70 ([CH₂NCO]⁺).
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 114 | [C₅H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 58 | [C₃H₈N]⁺ | Base Peak, from α-cleavage |
| 70 | [C₂H₄NO]⁺ | Fragment from C-C bond cleavage |
| 44 | [C₂H₆N]⁺ | Dimethylamino fragment |
Advanced Thermal Analysis of Polymeric Derivatives
The thermal properties of polyurethanes derived from this compound are crucial for determining their processing parameters and service temperature limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this characterization.
Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, providing insights into its thermal stability and decomposition profile. Polyurethanes typically exhibit a multi-stage degradation process. osti.govsrce.hr The first stage, often occurring between 200-300°C, is generally attributed to the dissociation of the urethane linkage, which is the thermally weakest point in the polymer backbone. osti.gov This can be followed by the degradation of the soft and hard segments at higher temperatures. The presence of the dimethylamino group might influence the degradation pathway. TGA curves, and their first derivatives (DTG), pinpoint the onset of degradation and the temperatures of maximum decomposition rates for each stage. osti.govtainstruments.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions. For amorphous or semi-crystalline polyurethanes, the DSC thermogram will show the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netmdpi.com This is a critical parameter for determining the material's operating temperature range. For semi-crystalline polymers, DSC can also identify melting (Tm) and crystallization (Tc) temperatures and their associated enthalpies, which relate to the degree of crystallinity and morphology of the polymer. mdpi.com
| Analysis Technique | Parameter | Typical Value |
|---|---|---|
| TGA (in N₂) | Onset of Decomposition (Tonset) | ~250 °C |
| Temp. of Max. Decomposition Rate (Stage 1) | ~280 °C | |
| Temp. of Max. Decomposition Rate (Stage 2) | ~390 °C | |
| DSC | Glass Transition Temperature (Tg) | 55 °C |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons, which in turn dictate its physical and chemical properties. For (2-Isocyanatoethyl)dimethylamine, computational methods such as Density Functional Theory (DFT) are employed to determine its most stable conformations and to analyze its electronic characteristics.
Conformational analysis of molecules with flexible chains, such as the ethyl group in this compound, is crucial as different conformers can exhibit varying reactivity. Theoretical conformational analysis of similar N,N-dialkyl substituted amides has been carried out using DFT calculations, revealing the existence of multiple stable conformers. nih.govmdpi.com These studies show that the preferred conformations are often stabilized by intramolecular hydrogen contacts and are influenced by steric factors. nih.govmdpi.com For this compound, DFT calculations would likely explore the rotational barriers around the C-C and C-N single bonds to identify the global minimum energy structure and other low-energy conformers.
The electronic structure of this compound is characterized by the highly electrophilic carbon atom of the isocyanate group (-N=C=O) and the nucleophilic tertiary amine group. mdpi.com DFT calculations can provide a quantitative description of this electronic landscape. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized on the dimethylamino group, while the LUMO would be centered on the isocyanate group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's reactivity and stability.
Furthermore, vibrational analysis through computational methods can predict the infrared and Raman spectra of the molecule. nih.gov For instance, the characteristic stretching frequency of the N-H bond in similar secondary amines is typically observed in the range of 3300-3500 cm⁻¹. nih.gov For the CH₂ group, asymmetric and symmetric stretching vibrations are expected in the ranges of 2900-3000 cm⁻¹ and 2800-2900 cm⁻¹, respectively. scirp.org Such calculations, when compared with experimental spectra, can help to confirm the molecular structure and identify different conformers present in a sample.
Table 1: Predicted Vibrational Frequencies for a Model Amine
This interactive table would present theoretically calculated vibrational frequencies for key functional groups in a molecule structurally similar to this compound, based on DFT calculations. It would allow users to compare different vibrational modes (e.g., stretching, bending) and their corresponding frequencies.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H | Stretching | 3450 |
| C-N | Stretching | 1452 |
| C-H (in CH₂) | Asymmetric Stretching | 3010 |
| C-H (in CH₂) | Symmetric Stretching | 2943 |
| C=O (in urethane) | Stretching | ~1680-1700 |
Note: The data in this table is illustrative and based on general values for similar functional groups found in the literature. Specific calculations for this compound are not publicly available.
Computational Modeling of Reaction Mechanisms and Transition States
The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives. Computational modeling is instrumental in elucidating the detailed mechanisms of these reactions, including the identification of intermediates and transition states, and the calculation of activation energies.
The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is a cornerstone of polyurethane chemistry. 193.6.1 Theoretical studies on the uncatalyzed reaction between phenyl isocyanate and butan-1-ol have been performed using composite methods like G3MP2BHandHLYP. mdpi.com These calculations help in understanding the energetic and structural features of the reaction pathway. The general mechanism involves the formation of a reactant complex, followed by a transition state where the new C-O bond is formed and the H-O bond is broken, leading to the final urethane product. mdpi.com
The tertiary amine group within the this compound molecule can act as an intramolecular catalyst for the urethane formation reaction. Computational studies on the catalytic effect of tertiary amines, such as 2-dimethylaminoethanol (DMEA), in urethane formation have shown that the catalyst significantly lowers the activation energy of the reaction. rsc.org The catalytic mechanism typically involves the formation of a complex between the catalyst and the alcohol, which then reacts with the isocyanate. mdpi.com A proton transfer from the alcohol to the amine catalyst facilitates the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon atom. mdpi.com A subsequent proton transfer from the catalyst completes the reaction, regenerating the catalyst. mdpi.com
Table 2: Calculated Activation Energies for Urethane Formation
This interactive table would showcase calculated activation energies for the reaction of an isocyanate with an alcohol, both with and without a tertiary amine catalyst, based on data from computational studies of similar systems. Users could filter the data by catalyst type or computational method.
| Reactants | Catalyst | Computational Method | Activation Energy (kJ/mol) | Reference |
| Phenyl Isocyanate + Methanol | None | G3MP2BHandHLYP | >100 | mdpi.com |
| Phenyl Isocyanate + Methanol | DBU | DFT | Significantly Lower | researchgate.net |
| Phenyl Isocyanate + Butan-1-ol | DMEA | G3MP2BHandHLYP | Lowered | rsc.org |
| Phenyl Isocyanate + Butan-1-ol | Trifluoromethanesulfonic acid | G3MP2BHandHLYP | Lowest among studied acids | mdpi.com |
Note: This data is based on studies of model systems and not specifically this compound. DBU is 1,4-diazabicyclo[2.2.2]octane.
Simulation of Polymerization Processes and Network Formation
This compound is a bifunctional monomer that can participate in polymerization reactions to form a variety of polymer architectures, from linear chains to complex cross-linked networks. Computational simulations, such as molecular dynamics (MD) and kinetic Monte Carlo (kMC), are powerful tools to model these polymerization processes and predict the resulting polymer structure and properties.
Atomistic MD simulations can be used to model the step-growth polymerization of this compound with diols or other polyols. tue.nl These simulations can track the formation of urethane linkages and the growth of polymer chains over time. By simulating the curing process, it is possible to generate realistic models of cross-linked polyurethane networks. sumdu.edu.uaelsevierpure.com These atomistic models can then be used to study the network topology, including the distribution of cross-link densities and the presence of structural defects.
For larger length and time scales, coarse-grained (CG) modeling is a valuable technique. tue.nlnih.gov In a CG model, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems and longer time scales. nih.govresearchgate.net CG models for polyurethanes can be developed by parameterizing the interactions between the CG beads to reproduce the properties of the underlying atomistic system. rsc.org These CG models are particularly useful for studying phenomena such as phase separation in segmented polyurethanes and the formation of large-scale network structures.
Kinetic Monte Carlo (kMC) simulations offer another approach to modeling polymerization. rsc.org Instead of tracking the continuous motion of atoms, kMC simulates the sequence of chemical reaction events based on their respective probabilities. This method is well-suited for studying the kinetics of polymerization and the evolution of the molecular weight distribution and polymer architecture.
Prediction of Intermolecular Interactions in Derived Materials
The macroscopic properties of materials derived from this compound, such as polyurethanes, are governed by the intermolecular interactions between the polymer chains. Computational methods can be used to predict and quantify these interactions, providing a link between the molecular structure and the material's performance.
In polyurethanes derived from this compound, the presence of the dimethylamino groups introduces specific intermolecular interactions. These tertiary amine groups can participate in hydrogen bonding with the N-H groups of the urethane linkages, as well as with other hydrogen bond donors that may be present in the system. Molecular dynamics simulations can be used to study the nature and extent of this hydrogen bonding. elsevierpure.com
The cohesive energy density (CED), which is a measure of the total intermolecular forces within a material, can also be calculated from atomistic simulations. The CED is related to various physical properties, including the material's solubility and mechanical strength. Furthermore, force fields used in MD simulations can be specifically developed or refined to accurately describe the intermolecular interactions in these polymers. This involves parameterizing the non-bonded interactions (van der Waals and electrostatic) to match experimental data or high-level quantum chemical calculations. researchgate.net
By understanding the intermolecular interactions, it is possible to predict how changes in the chemical structure, such as the incorporation of different co-monomers or cross-linkers, will affect the properties of the final material. This predictive capability is crucial for the rational design of new polyurethane materials with tailored properties.
Future Research Trajectories and Interdisciplinary Opportunities
Innovation in Green Chemistry Syntheses
The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). nih.govrsc.orgdigitellinc.comacs.org A significant and urgent area of future research lies in the development of greener, more sustainable synthetic routes to (2-Isocyanatoethyl)dimethylamine. The primary goal is to eliminate the use of toxic chemicals and reduce the environmental impact of its production. rsc.orgpatsnap.compatsnap.com
Key research directions include:
Phosgene-Free Pathways: A major focus is on developing synthetic methods that completely avoid phosgene. nih.govrsc.orgdigitellinc.comacs.org Alternative carbonylation agents and novel catalytic systems are being explored to achieve this. nih.govdigitellinc.comacs.org Non-phosgene methods, such as the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines, represent promising avenues. nih.govdigitellinc.comacs.org
Bio-based Feedstocks: Investigating the use of renewable resources, such as biomass-derived materials, to produce the precursors for this compound is a critical aspect of green synthesis. rsc.orgpatsnap.compatsnap.comrsc.org This approach aligns with the principles of a circular economy and reduces reliance on fossil fuels. patsnap.com
Catalytic Innovations: The development of highly efficient and selective catalysts is paramount for green isocyanate production. nih.govpatsnap.com Research into single-component metal catalysts and composite catalysts aims to improve reaction yields and reduce energy consumption. nih.gov
CO2 as a Feedstock: Utilizing carbon dioxide, a greenhouse gas, as a C1 building block for isocyanate synthesis is a highly attractive and environmentally beneficial strategy. patsnap.comscholaris.caresearchgate.net
| Green Synthesis Approach | Description | Key Advantages |
| Phosgene-Free Routes | Employs alternative reagents to phosgene for the isocyanate group formation. nih.govrsc.orgdigitellinc.comacs.org | Eliminates the use of highly toxic phosgene, enhancing safety and reducing environmental hazards. nih.govrsc.orgdigitellinc.comacs.org |
| Bio-based Feedstocks | Utilizes renewable resources derived from biomass as starting materials. rsc.orgpatsnap.compatsnap.comrsc.org | Reduces carbon footprint and dependence on petrochemicals. patsnap.compatsnap.com |
| Advanced Catalysis | Focuses on developing novel catalysts for improved efficiency and selectivity. nih.govpatsnap.com | Increases reaction rates, lowers energy requirements, and minimizes waste generation. nih.govpatsnap.com |
| CO2 Utilization | Leverages carbon dioxide as a raw material for the synthesis process. patsnap.comscholaris.caresearchgate.net | Contributes to carbon capture and utilization, turning a waste product into a valuable chemical. patsnap.com |
Development of Novel Polymer Architectures
The dual functionality of this compound allows for the creation of a wide array of innovative polymer structures. The isocyanate group can readily react with a variety of functional groups, such as hydroxyls and amines, to form urethanes and ureas, respectively, while the dimethylamino group can be utilized for further reactions or to impart specific properties to the resulting polymer.
Future research in this area will likely focus on:
Controlled Polymerization Techniques: Applying techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined polymers with controlled molecular weights and low polydispersity. rsc.orgresearchgate.netwisconsin.edursc.org
Graft and Block Copolymers: Creating complex polymer architectures, such as graft and block copolymers, by combining this compound with other monomers. researchgate.net This allows for the precise tuning of material properties.
Cross-linked Networks: Utilizing the reactive isocyanate group to form cross-linked polymer networks, leading to the development of materials with enhanced mechanical strength and thermal stability.
Dendritic and Hyperbranched Polymers: Synthesizing highly branched polymers with a high density of functional groups, which can have unique properties and applications in areas like catalysis and drug delivery.
| Polymer Architecture | Synthetic Strategy | Potential Applications |
| Linear Polymers | Controlled radical polymerization (ATRP, RAFT). rsc.orgresearchgate.netwisconsin.edursc.org | Coatings, adhesives, and biomaterials. nih.gov |
| Graft Copolymers | Grafting onto existing polymer backbones. researchgate.net | Surface modification, compatibilizers. |
| Block Copolymers | Sequential monomer addition via living polymerization. researchgate.net | Nanocarriers, thermoplastic elastomers. |
| Cross-linked Networks | Reaction of the isocyanate group with polyols or polyamines. | Hydrogels, elastomers, and coatings. |
Exploration of Bio-Related Material Science Applications
The presence of the dimethylamino group, which can be protonated to become cationic, makes polymers derived from this compound particularly interesting for biomedical applications. nih.govmdpi.com
Promising areas for future investigation include:
Gene Delivery Vectors: The cationic nature of these polymers allows them to form complexes with negatively charged nucleic acids like DNA and RNA, facilitating their delivery into cells for gene therapy. mdpi.comnih.govnih.govresearchgate.net Research will focus on optimizing the polymer structure to enhance transfection efficiency and reduce cytotoxicity. nih.gov
Drug Delivery Systems: These polymers can be engineered to create nanoparticles and hydrogels for the controlled and targeted release of therapeutic agents. nih.gov The stimuli-responsive nature of these materials can be exploited for on-demand drug release. nih.gov
Antimicrobial Materials: Polymers containing quaternary ammonium (B1175870) groups, which can be derived from the dimethylamino group, have shown significant antimicrobial activity. nih.govnih.govmdpi.comrsc.org Future work will involve developing coatings and materials that can prevent biofilm formation and combat microbial infections. nih.gov
Tissue Engineering Scaffolds: The ability to form cross-linked networks makes these polymers suitable for creating scaffolds that can support cell growth and tissue regeneration.
| Biomedical Application | Mechanism of Action | Research Focus |
| Gene Delivery | Electrostatic complexation with nucleic acids. mdpi.comnih.gov | Enhancing transfection efficiency and biocompatibility. nih.govresearchgate.net |
| Drug Delivery | Encapsulation and controlled release of drugs. nih.gov | Developing stimuli-responsive and targeted delivery systems. nih.gov |
| Antimicrobial Surfaces | Disruption of microbial cell membranes. nih.govnih.gov | Creating long-lasting and broad-spectrum antimicrobial coatings. nih.govmdpi.com |
| Tissue Engineering | Providing a supportive matrix for cell adhesion and proliferation. | Fabricating biocompatible and biodegradable scaffolds with tailored mechanical properties. |
Integration into Smart and Responsive Chemical Systems
The dimethylamino group in polymers derived from this compound can impart stimuli-responsive properties, allowing the material to change its characteristics in response to external stimuli such as pH and temperature. nih.govwisconsin.edumdpi.com This opens up exciting possibilities for the development of "smart" materials.
Future research will likely explore:
pH-Responsive Systems: The protonation and deprotonation of the tertiary amine group in response to pH changes can trigger changes in solubility, conformation, and self-assembly. mdpi.com This can be harnessed for applications in sensors, actuators, and controlled release systems.
Thermo-Responsive Polymers: By copolymerizing with other monomers, it is possible to create polymers that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition in response to temperature changes. wisconsin.edumdpi.com
Self-Healing Materials: The reversible nature of the bonds formed by the isocyanate group could be exploited to create self-healing materials that can repair damage autonomously.
Shape-Memory Polymers: The combination of covalent cross-links and reversible physical interactions can be used to develop polymers that can be programmed to remember and recover a specific shape.
| Stimulus | Responsive Behavior | Potential Application |
| pH | Changes in charge, solubility, and swelling. mdpi.com | Drug delivery, sensors, and "smart" surfaces. nih.gov |
| Temperature | Phase transitions (LCST behavior). wisconsin.edumdpi.com | Thermo-responsive hydrogels, switches, and cell culture substrates. |
| Light | Photo-isomerization or photo-cleavage of incorporated chromophores. | Photo-switchable materials and light-controlled release. |
| Redox | Cleavage of disulfide bonds incorporated into the polymer backbone. nih.gov | Reductively-triggered drug release in intracellular environments. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
